The synthesis of N-Hydroxy Riluzole occurs through the metabolic transformation of Riluzole. The primary pathway involves the action of cytochrome P450 enzymes, particularly CYP1A2, which catalyzes the hydroxylation at the nitrogen atom of the Riluzole molecule.
N-Hydroxy Riluzole retains the core structure of Riluzole but features a hydroxyl group attached to the nitrogen atom.
N-Hydroxy Riluzole participates in various biochemical reactions primarily as a metabolite. Its formation from Riluzole can be summarized as follows:
The mechanism by which N-Hydroxy Riluzole exerts its effects is closely related to that of its parent compound, Riluzole.
The physical and chemical properties of N-Hydroxy Riluzole are critical for understanding its behavior in biological systems.
N-Hydroxy Riluzole holds potential applications primarily in pharmacology and medicinal chemistry.
N-Hydroxy riluzole (CAS 179070-90-7) is a primary metabolite of the neuroprotective agent riluzole, used in amyotrophic lateral sclerosis (ALS) therapy. Its molecular formula is C₈H₅F₃N₂O₂S, with a molecular weight of 250.20 g/mol. The structure features a benzothiazole core modified by a trifluoromethoxy group (–OCF₃) at the 6-position and a critical N-hydroxy substituent (–NOH) at the 2-position, replacing the parent drug’s amine group (–NH₂). This N-hydroxylation converts the amine into a weakly acidic hydroxamic acid-like moiety, altering the compound’s electronic properties and hydrogen-bonding capacity. The SMILES notation (FC(F)(OC₁=CC=C₂N/C(SC₂=C₁)=N/O)F) explicitly confirms the E-configuration of the N-hydroxy group relative to the benzothiazole ring, a stereoelectronic arrangement that influences metabolic stability and target interactions [1] [8] [10].
Isotopically labeled analogs of N-hydroxy riluzole are essential for precise pharmacokinetic and metabolic studies. The stable isotope-labeled derivative N-Hydroxy Riluzole-¹³C,¹⁵N₂ (Catalog RLZ-15-003) incorporates ¹³C at the benzothiazole C2 position and dual ¹⁵N atoms within the N-hydroxy group and ring nitrogen. This labeling pattern maintains structural fidelity while enabling mass spectrometric distinction from endogenous metabolites. Suppliers offer certified reference standards in quantities as low as 10 mg, with rigorous chromatographic validation (HPLC-UV/MS) to ensure >98% chemical and isotopic purity. These standards facilitate the detection of trace-level metabolites in biological matrices and support FDA-compliant bioanalytical method development [3] [8].
Table 1: Isotopically Labeled Analogs of N-Hydroxy Riluzole
Compound Name | Catalog Number | Isotopic Labeling | Molecular Formula |
---|---|---|---|
N-Hydroxy Riluzole-¹³C,¹⁵N₂ | RLZ-15-003 | ¹³C (C2), ¹⁵N₂ (N-hydroxy) | C₇¹³CH₅F₃¹⁵N₂O₂S |
Riluzole-¹³C,¹⁵N₂ Glucuronide | RLZ-15-009 | ¹³C/¹⁵N₂ (core) | C₁₄¹³C₂H₂₀F₃¹⁵N₂O₈S |
Route A: Direct Hydroxylation of Riluzole
The most efficient synthesis involves regioselective N-hydroxylation of riluzole using hydroxylamine derivatives under oxidative conditions. Key oxidants include:
Route B: Multi-step Assembly
For non-commercial derivatives (e.g., 2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole), a Sandmeyer reaction transforms riluzole into 2-chloro-6-(trifluoromethoxy)benzothiazole. Subsequent nucleophilic substitution with N-Boc-piperazine and deprotection installs the piperazine group. The final N-hydroxylation uses O-protected hydroxylamines followed by deprotection [7].
Table 2: Synthetic Methods for N-Hydroxy Riluzole Derivatives
Method | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Direct N-Hydroxylation | NH₂OH + MnO₂/CH₂Cl₂, 25°C, 12 h | 70–75% | Preserves –OCF₃ group |
Sandmeyer/Nucleophilic | 1. CuCl₂, t-BuONO; 2. Piperazine, Et₃N | 60–65% | Enables diverse N-alkylation |
N-Hydroxy riluzole exhibits pH-dependent stability, with maximal integrity at pH 6–7. Accelerated degradation studies reveal three primary pathways:
HPLC-PDA analyses (Inertsil ODS column; 0.02% formic acid/ACN mobile phase) confirm chromatographic resolution (Rₛ > 2.0) between N-hydroxy riluzole (Rₜ = 5.7 min) and its degradants. Peak purity indices remain >0.999 under all stress conditions except oxidation (0.985), indicating co-elution risks [5].
Table 3: Forced Degradation Products of N-Hydroxy Riluzole
Stress Condition | Major Degradants | Degradation Rate | Proposed Mechanism |
---|---|---|---|
0.1M HCl, 60°C, 24 h | Riluzole (C₈H₅F₃N₂OS) | 50% | N–O bond hydrolysis |
3% H₂O₂, 25°C, 24 h | Sulfoxide derivative | 45% | Sulfur oxidation |
105°C, solid, 72 h | Riluzole + 2-aminophenol analogs | 25% | Thermal dehydroxylation |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: